molecular formula C13H24O5 B2420418 4-hydroxy-5-octoxy-5-oxopentanoic acid

4-hydroxy-5-octoxy-5-oxopentanoic acid

Cat. No.: B2420418
M. Wt: 260.33 g/mol
InChI Key: UJZOKTKSGUOCCM-UHFFFAOYSA-N
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Description

Octyl-.alpha.-hydroxyglutarate: is a derivative of 2-hydroxyglutarate, a compound that plays a significant role in cellular metabolism. It is a cell-permeable form of 2-hydroxyglutarate, which allows it to be used in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl-.alpha.-hydroxyglutarate can be synthesized through the esterification of 2-hydroxyglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of octyl-.alpha.-hydroxyglutarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Octyl-.alpha.-hydroxyglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Octyl-.alpha.-hydroxyglutarate has a wide range of scientific research applications, including:

Mechanism of Action

Octyl-.alpha.-hydroxyglutarate exerts its effects by mimicking the natural substrate of 2-hydroxyglutarate dehydrogenases. It competitively inhibits these enzymes, leading to the accumulation of 2-hydroxyglutarate in cells. This accumulation can affect various cellular processes, including DNA methylation and histone modification, ultimately influencing gene expression and cell behavior .

Comparison with Similar Compounds

Uniqueness: Octyl-.alpha.-hydroxyglutarate is unique due to its cell-permeable nature, which allows it to be used in various in vitro and in vivo studies. Its ability to inhibit 2-hydroxyglutarate dehydrogenases makes it a valuable tool in cancer research and other biomedical applications .

Biological Activity

4-Hydroxy-5-octoxy-5-oxopentanoic acid, also known as (2S)-Octyl-alpha-hydroxyglutarate, is a compound of significant interest in biochemical research, particularly in the fields of cancer biology and metabolic modulation. This article explores its biological activity, synthesis methods, and implications in various studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes an octyl group attached to an alpha-hydroxyglutarate moiety. The synthesis typically involves the esterification of alpha-hydroxyglutaric acid with octanol under controlled conditions to ensure high purity and yield. The reaction can be catalyzed by acid catalysts, and protecting groups may be used to prevent side reactions during the process.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of ATP Synthase : The compound has been shown to inhibit ATP synthase, leading to decreased ATP production. This effect alters energy metabolism within cells, which is particularly relevant in cancer cells with mutations in isocitrate dehydrogenase (IDH) genes.
  • Modulation of mTOR Signaling : It influences mTOR signaling pathways, mimicking dietary restriction effects that can extend lifespan in model organisms such as Caenorhabditis elegans.
  • Oxidative Stress Response : The compound impacts oxidative stress responses, which are critical in the context of cellular aging and cancer progression.

Case Studies and Research Findings

  • Cancer Research : Studies have demonstrated that treatment with this compound can lead to DNA double-strand breaks in cancer cells, potentially contributing to cell death. This property makes it a valuable tool for investigating the effects of elevated levels of 2-hydroxyglutarate (2-HG) on cellular functions.
  • Metabolic Reprogramming : The compound plays a role in the metabolic reprogramming associated with IDH mutations in tumors. Its ability to modulate cellular signaling pathways makes it a subject of interest for understanding tumorigenesis and developing therapeutic strategies.

Comparative Analysis

The following table summarizes the biological roles and unique aspects of compounds structurally related to this compound:

CompoundStructural FeaturesBiological RoleUnique Aspects
This compound Octyl group + alpha-hydroxyglutarateInhibits dioxygenases; alters metabolismSpecific octyl ester form
Alpha-Ketoglutarate Dicarboxylic acid with ketoneCentral metabolite in energy productionCore component of Krebs cycle
2-Hydroxyglutarate Hydroxyl group on glutaric acidOncometabolite; affects cell signalingAccumulates in cancer; distinct enantiomers
Succinic Acid Dicarboxylic acid without ketoneInvolved in Krebs cycleSimpler structure; no hydroxyl group

Properties

IUPAC Name

4-hydroxy-5-octoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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